Product packaging for Hexahydropyrrolizin-1-one(Cat. No.:CAS No. 14174-83-5)

Hexahydropyrrolizin-1-one

Cat. No.: B085422
CAS No.: 14174-83-5
M. Wt: 125.17 g/mol
InChI Key: WYOIGGSUICKDNZ-UHFFFAOYSA-N
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Description

Hexahydropyrrolizin-1-one (CAS 14174-83-5) is a bicyclic lactam of significant value in organic synthesis and medicinal chemistry research. This compound serves as a versatile synthetic intermediate and a crucial precursor in the construction of pyrrolizidine alkaloid frameworks . These alkaloids are widespread in nature and exhibit potent biological activity, making this ketone a key building block for methodology development in stereocontrolled ring synthesis . Its application spans various synthetic strategies, including radical, anionic, cationic, and carbenoid cyclizations, as well as pericyclic processes like aza-Cope rearrangements . Researchers utilize this compound as a core scaffold to access complex, homochiral necine bases, which are often functionalized at the 1- and/or 7- positions . The structure of pyrrolizidin-3-ones allows for considerable stereochemical variation, providing a concise bicyclic framework for exploring new chemical space in drug discovery . Furthermore, hexahydropyrrolizine-based compounds have been investigated for their potential biological activities, including utility as analgesics, highlighting the relevance of this core structure in pharmaceutical development . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B085422 Hexahydropyrrolizin-1-one CAS No. 14174-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6,7,8-hexahydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-5-8-4-1-2-6(7)8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOIGGSUICKDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276692
Record name Hexahydropyrrolizin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14174-83-5
Record name Hexahydropyrrolizin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hexahydro-1H-pyrrolizin-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical and Physical Properties

The fundamental chemical and physical properties of Hexahydropyrrolizin-1-one are summarized in the table below. These properties are essential for its handling, characterization, and for predicting its behavior in chemical reactions.

PropertyValue
CAS Number 14174-83-5 axsyn.com
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
Density 1.125 g/cm³ axsyn.comchemsrc.com
Boiling Point 204.93 °C at 760 mmHg axsyn.comchemsrc.com
Flash Point 78.064 °C axsyn.com
IUPAC Name 2,3,5,6,7,8-hexahydropyrrolizin-1-one nih.gov

Synthesis of Hexahydropyrrolizin 1 One

The synthesis of the hexahydropyrrolizinone core can be achieved through various strategies in organic chemistry. These methods often involve the construction of the bicyclic ring system from acyclic or monocyclic precursors.

One notable approach involves the intramolecular photocycloaddition of cyclic thioimides. For instance, the irradiation of N-3-methylbut-3-enyl-5-thioxopyrrolidin-2-one can lead to a tricyclic thietane (B1214591) intermediate, which upon treatment with Raney Nickel (Ra-Ni) in ethanol, yields hexahydropyrrolizin-3-one. acs.org While this produces a regioisomer of the target compound, similar photochemical strategies could potentially be adapted for the synthesis of Hexahydropyrrolizin-1-one.

Another general strategy for the synthesis of pyrrolizidine (B1209537) alkaloids, which could be adapted for this compound, starts from a protected pyrrole (B145914) derivative. Key steps in such a synthesis can include diastereoselective dihydroxylation, inversion of stereochemistry at the ring junction via hydroboration of an enamine, and subsequent ring closure to form the bicyclic system. wikipedia.org

Structural Analysis and Advanced Spectroscopic Characterization

Chiral Chromatographic Separation for Enantiomeric Purity

This compound possesses chiral centers, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers. In many biologically active compounds, individual enantiomers can exhibit significantly different, and sometimes opposing, physiological effects. nih.gov Therefore, the ability to separate and quantify these enantiomers is of paramount importance.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary method for resolving racemic mixtures. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. nih.gov The choice of the CSP is critical and is often based on the structural class of the analyte. For pyrrolizidine (B1209537) alkaloids and related structures, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have proven effective.

The development of a chiral separation method would involve screening various CSPs and optimizing the mobile phase composition (e.g., solvent ratios, additives) to achieve baseline resolution of the enantiomers. While no specific methods for the chiral resolution of this compound have been published, the general principles of chiral chromatography provide a clear framework for how such a separation would be approached.

The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be determined from the resulting chromatogram by comparing the peak areas of the two enantiomers.

Below is a hypothetical data table illustrating the kind of results one might obtain from a successful chiral HPLC separation of this compound enantiomers.

Table 1: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

ParameterValue
Chromatographic Conditions
Chiral Stationary PhasePolysaccharide-based (e.g., Cellulose derivative)
Mobile PhaseHexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Times
Enantiomer 18.5 min
Enantiomer 210.2 min
Resolution (Rs) >1.5
Enantiomeric Excess (ee) >99% (for a purified enantiomer)

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

Applications of Hexahydropyrrolizin 1 One in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Heterocyclic Systems

In the realm of organic synthesis, "building blocks" are chemical compounds that serve as starting points for the construction of more complex molecular structures. lifechemicals.com Saturated heterocycles, such as pyrrolidines, are considered particularly valuable in this regard. lifechemicals.com Hexahydropyrrolizin-1-one, as a functionalized, fused bicyclic system, exemplifies such a building block. Its structure provides a rigid three-dimensional scaffold that chemists can elaborate upon.

The ketone functional group at the 1-position is a key reactive site, enabling a variety of chemical transformations, including nucleophilic additions, reductions, and condensation reactions. This allows for the attachment of diverse side chains and the construction of new ring systems. The strategic use of such pyrrole-based precursors is a known method for creating more complex fused aza-bridged heterocyclic compounds, such as indolizines and pyrrolo[1,2-a]pyrazines. mdpi.com The inherent stereochemistry of the this compound ring system can also be exploited to control the spatial arrangement of atoms in the target molecule, a critical factor in the synthesis of biologically active compounds.

Integration into Natural Product Synthesis and Analogue Development

Natural products remain a vital source of inspiration for the development of new therapeutic agents. frontiersin.org The chemical synthesis of these often complex molecules, as well as their modified analogues, is a significant area of research that allows for the exploration of their medicinal potential. frontiersin.orgnih.gov

This compound is intrinsically linked to the synthesis of pyrrolizidine (B1209537) alkaloids (PAs). PAs are a large and diverse group of natural products found in thousands of plant species, characterized by a common pyrrolizidine core structure. researchgate.netnih.gov This core, a bicyclic system comprising two fused five-membered rings with a shared nitrogen atom, is the foundational framework of all PAs. nih.gov

The concept of "biologically relevant chemical space" refers to the collection of molecules that exhibit biological activity. frontiersin.org The pyrrolizidine scaffold, being the core of over 660 known naturally occurring alkaloids, is a prominent feature within this space. researchgate.net The synthesis of molecules incorporating the this compound framework allows researchers to create novel compounds that occupy this biologically relevant space.

While many natural PAs exhibit toxicity, the synthesis of analogues allows for the systematic modification of the structure to potentially isolate and enhance desired therapeutic effects while minimizing adverse ones. By using this compound as a common starting point, libraries of related compounds can be generated efficiently. These libraries are then used to explore structure-activity relationships (SAR), providing valuable data on how specific structural changes impact the biological function of the molecule.

Potential for Development of Novel Pharmaceutical Research Intermediates

In pharmaceutical research, particularly during the hit-to-lead and lead optimization phases, the availability of diverse and structurally relevant chemical building blocks is crucial for success. lifechemicals.com this compound serves as a prime example of an advanced intermediate that can accelerate the discovery process.

Its pre-formed bicyclic structure provides a rigid and defined orientation for appended functional groups, which is often desirable for achieving high-affinity binding to biological targets like enzymes and receptors. The ability to use this compound to rapidly synthesize a variety of pyrrolizidine-based molecules makes it a valuable tool for medicinal chemists. These resulting compounds can be screened for a wide range of biological activities, potentially leading to the identification of new drug candidates. The development of efficient synthetic methods for intermediates like this compound is therefore a priority in supporting the pipeline of new pharmaceutical research. mdpi.com

Industrial Chemical Production and Material Science Relevance

The production of complex organic molecules like this compound falls within the domain of fine or specialty chemical manufacturing, a segment of the broader chemical industry that focuses on producing complex, high-value substances in smaller quantities than bulk chemicals. sigmaaldrich.combritannica.com The industrial availability of such building blocks is supported by an infrastructure of suppliers and contract research organizations that provide the necessary reagents, catalysts, and analytical tools for their synthesis and quality control. sigmaaldrich.com

The relevance of this compound to materials science is an area of potential future development. Functional materials derive their properties from their specific chemical structures. arxiv.org While direct applications have not been extensively reported, the rigid, bicyclic nature of the this compound scaffold could be explored in several areas. For instance, it could serve as a monomer unit for the creation of specialty polymers with defined stereochemistry and thermal properties. It could also function as a scaffold for developing new catalysts or functional dyes where a specific three-dimensional structure is required. Often, the discovery of a material's unique functionality occurs many decades after its initial chemical synthesis, suggesting that novel applications for established building blocks may yet be uncovered. arxiv.org

Data Tables

Table 1: Summary of Applications for this compound

Application Area Specific Role of this compound Relevant Section
Complex Heterocyclic Synthesis A rigid, functionalized building block for elaborating more complex molecular structures. 5.1
Natural Product Synthesis A key intermediate for the construction of the core structure of pyrrolizidine alkaloids. 5.2.1
Medicinal Chemistry A scaffold for creating analogues of biologically relevant molecules to study structure-activity relationships. 5.2.2
Pharmaceutical Research An advanced intermediate for the rapid generation of compound libraries for drug discovery programs. 5.3
Industrial Chemistry A fine chemical product whose synthesis is part of the specialty chemicals manufacturing sector. 5.4

| Materials Science (Potential) | A potential monomer or scaffold for the development of novel functional materials and specialty polymers. | 5.4 |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Indolizines
Pyrrolizidine Alkaloids

Occurrence, Biosynthesis, and Metabolomic Investigations Involving Hexahydropyrrolizine Structures

Identification of Hexahydropyrrolizine Derivatives in Natural or Biological Matrices

Hexahydropyrrolizine derivatives are a component of the larger class of pyrrolizidine (B1209537) alkaloids (PAs), which are secondary metabolites predominantly produced by plants as a defense mechanism against herbivores. It is estimated that around 6,000 plant species, which accounts for approximately 3% of all flowering plants, synthesize these alkaloids. These plants are primarily found within the families Asteraceae, Boraginaceae, Fabaceae, and Orchidaceae. While the specific natural occurrence of Hexahydropyrrolizin-1-one is not extensively documented, the core hexahydropyrrolizine structure is the foundation for a wide array of naturally occurring alkaloids.

These compounds can be found in various parts of the plant, including the roots, shoots, flowers, and seeds. Their presence is not limited to the plant kingdom; specialized insect herbivores can sequester these alkaloids from their host plants. For instance, larvae of the arctiid moth Tyria jacobaeae accumulate and metabolize PAs from their food source, ragwort (Senecio jacobaea). This sequestration serves as a defense mechanism for the insect against its own predators.

The detection of these derivatives in biological matrices, such as plant tissues, insect bodies, and even contaminated food products like honey and milk, is a significant area of research. The structural diversity of PAs, stemming from variations in the necine base and the necic acids they are esterified with, presents a considerable analytical challenge.

Below is a table of some naturally occurring hexahydropyrrolizine derivatives, illustrating the structural diversity based on the core necine base.

Compound Name Necine Base Found In (Examples)
RetronecineRetronecineSenecio species, Crotalaria species
HeliotridineHeliotridineHeliotropium species
PlatynecinePlatynecineSenecio species
OtonecineOtonecineSenecio species
TrachelanthamidineTrachelanthamidineTrichodesma species
IsoretronecanolIsoretronecanolCrotalaria species

Elucidation of Biosynthetic Pathways and Biotransformation Processes

The biosynthesis of the fundamental hexahydropyrrolizine core, known as the necine base, is a well-studied pathway in plants. This biochemical journey begins with amino acids and proceeds through a series of enzymatic reactions.

The biosynthesis of the necine base commences with the amino acids L-arginine or L-ornithine. These precursors are decarboxylated to form putrescine. Two molecules of putrescine are then condensed to create homospermidine, a crucial intermediate. This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which is considered the first committed step in PA biosynthesis. The formation of homospermidine is a key branching point from primary metabolism into the specialized secondary metabolism of PAs.

Following the synthesis of homospermidine, a series of oxidation and cyclization reactions occur to form the characteristic bicyclic pyrrolizidine ring system. While the exact sequence of enzymatic steps is still under investigation for many PAs, it is understood that this process leads to the formation of various necine bases. These bases can then undergo esterification with necic acids, which themselves have diverse biosynthetic origins, to produce the vast array of PAs found in nature.

Biotransformation of these compounds occurs in both the producing plants and the organisms that ingest them. In plants, PAs are often stored as N-oxides, which are less toxic and more water-soluble, facilitating their transport and storage. When ingested by herbivores, these N-oxides can be reduced to the more toxic tertiary amines in the gut. In mammals, liver enzymes can metabolize these tertiary amines into highly reactive pyrrolic esters, which are responsible for their toxicity. However, some specialized insects have evolved mechanisms to re-oxidize the tertiary amines back to the less toxic N-oxides, allowing them to safely sequester these compounds.

Application of Metabolomics Approaches for Detection and Characterization in Complex Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool for investigating hexahydropyrrolizine derivatives in complex biological and environmental samples. These advanced analytical approaches provide the sensitivity and selectivity required to detect and quantify a wide range of PAs, even at trace levels.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in PA metabolomics. This method allows for the separation of complex mixtures of alkaloids and their isomers, followed by their sensitive and specific detection based on their mass-to-charge ratio and fragmentation patterns. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, provides even greater resolving power and mass accuracy, facilitating the identification of known PAs and the characterization of novel derivatives.

These metabolomic workflows are applied in various contexts:

Food Safety: To detect and quantify PA contamination in food products like honey, tea, herbs, and milk, ensuring they are below regulatory limits. For example, methods have been developed to analyze for a panel of regulated PAs in these matrices with limits of quantification in the low micrograms per kilogram range.

Chemical Ecology: To study the distribution and metabolism of PAs in plants and insects, shedding light on plant-herbivore interactions and co-evolution.

Natural Product Discovery: To screen plant extracts for new and potentially bioactive PAs.

Toxicology: To investigate the metabolic fate of PAs in animal models and to identify biomarkers of exposure and toxicity.

Computational Chemistry and Mechanistic Elucidation Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Hexahydropyrrolizin-1-one, these calculations would typically be initiated using methods like Density Functional Theory (DFT) or ab initio Hartree-Fock calculations, with various basis sets to approximate the molecular orbitals and their energies.

Electronic Structure: The electronic structure of this compound would be characterized by the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic and electrophilic sites. For this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich, nucleophilic center, while the carbonyl carbon would be an electron-poor, electrophilic center.

Energetics: Computational methods are also employed to calculate the thermodynamic properties of this compound. This includes determining its heat of formation, standard Gibbs free energy, and entropy. These energetic parameters are crucial for predicting the spontaneity of reactions involving this compound and for understanding its stability relative to other isomers or related molecules. The total electronic energy, zero-point vibrational energy, and thermal energy contributions would be calculated to arrive at these thermodynamic quantities.

A hypothetical data table summarizing the kind of results that would be obtained from such calculations is presented below.

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
DFT (B3LYP)6-31G(d)-6.51.27.73.5
Hartree-Fock6-31G(d)-8.22.510.73.8
DFT (M06-2X)cc-pVTZ-7.01.08.03.6

Note: The data in this table is illustrative and not based on actual published research for this compound.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is an invaluable asset for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules. The general biosynthetic pathways of pyrrolizidine (B1209537) alkaloids, which involve the cyclization of precursors, have been a subject of interest. mdpi.comnih.govresearchgate.net While this compound is a saturated necine base derivative and thus generally considered less toxic than its unsaturated counterparts, understanding its formation and reactivity is still of chemical interest. researchgate.netresearchgate.net

Transition State Theory: To study a reaction mechanism, computational chemists locate the transition state (TS) structures along a proposed reaction coordinate. The TS is the highest energy point on the minimum energy path connecting reactants and products. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. For example, the mechanism of the reduction of the carbonyl group in this compound or the hydrolysis of the lactam ring could be investigated.

Reaction Pathways: Computational modeling can map out the entire potential energy surface for a reaction, identifying intermediates, transition states, and products. This allows for a detailed step-by-step description of the reaction mechanism. For instance, in the biosynthesis of the related pyrrolizidine ring system, a Mannich-type reaction is proposed to be a key step in the closure of the second ring. nih.govresearchgate.net Computational studies could be used to model this and similar cyclization reactions that could lead to the formation of the this compound core.

Below is a hypothetical table illustrating the kind of energetic data that would be generated for a proposed reaction involving this compound.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.7
4Transition State 2+10.1
5Products-12.3

Note: The data in this table is illustrative and not based on actual published research for this compound.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. This compound, being a bicyclic system, can exist in various conformations.

Conformational Search: A systematic or stochastic conformational search can be performed to identify the low-energy conformations of this compound. These searches involve rotating the rotatable bonds and evaluating the energy of each resulting conformer. The relative energies of these conformers can then be used to determine their population at a given temperature using the Boltzmann distribution. The pyrrolizidine ring system can adopt different puckering conformations, and the presence of the carbonyl group will influence the preferred geometry.

Stereochemical Prediction: this compound has stereocenters, and therefore, different stereoisomers are possible. Computational methods can be used to predict the relative stabilities of these stereoisomers. This is particularly important in the context of stereoselective synthesis, where one might want to predict which diastereomer is thermodynamically more stable. By calculating the Gibbs free energy of each stereoisomer, their equilibrium ratio can be predicted. Furthermore, computational models can be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, for each stereoisomer, which can then be compared with experimental data to aid in structure elucidation.

A hypothetical table summarizing the results of a conformational analysis is provided below.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C2-N-C8-C7)Predicted Population (%)
10.00165°75.3
21.25-170°12.1
32.5060°2.6

Note: The data in this table is illustrative and not based on actual published research for this compound.

Patent Landscape and Commercial Research & Development

Analysis of Patented Synthetic Routes and Derivative Applications

The synthesis of the pyrrolizidinone core, a key structural feature of Hexahydropyrrolizin-1-one, has been a subject of academic and industrial research, leading to the development of various synthetic strategies. A notable approach involves a three-step sequence to access pyrrolizidinones from readily available starting materials. This method has been optimized and applied to a series of alkenes and amides, demonstrating its versatility in producing a range of pyrrolizidinone products. thieme-connect.com Further research has focused on understanding and optimizing this sequence, including investigations into epimerization during imine hydrolysis and computational analyses of ring formation. thieme-connect.com

While patents specifically claiming the synthesis of this compound are not abundant, the broader class of pyrrolizidine (B1209537) and indolizidine alkaloids, to which it belongs, has been the subject of synthetic exploration. Methodologies often focus on the construction of the bicyclic core, with key steps including intramolecular reductive coupling reactions. emich.edu

The primary commercial interest in this class of compounds appears to lie in the development of derivatives with therapeutic potential. Patents have been granted for 7a-heterocycle substituted hexahydro-1H-pyrrolizine compounds, which are structurally related to this compound. These derivatives have been shown to be potent and selective cholinergic compounds useful in controlling chemical synaptic transmission, suggesting potential applications in treating neurological disorders. google.com Research into synthetic pyrrolizine derivatives has also revealed a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. researchgate.net

Table 1: Patented Applications of this compound Derivatives and Related Compounds

Patent/Publication FocusApplication/Biological ActivityKey Structural Feature
7a-heterocycle substituted hexahydro-1H-pyrrolizine compoundsControl of chemical synaptic transmission (cholinergic agents)Heterocyclic substitution at the 7a-position
Synthetic pyrrolizine derivativesAnti-inflammatory, analgesic, anticancerVaried substitutions on the pyrrolizine core
Pyrrolizidinone synthesisIntermediate for pharmaceutical and agrochemical compoundsPyrrolizidinone core structure

Future Directions in Commercial Chemical Research and Development for this compound

The future of commercial research and development for this compound and its derivatives is likely to be driven by the exploration of their biological activities and the development of efficient and sustainable synthetic methods. The diverse pharmacological potential of the broader pyrrolizidine alkaloid class suggests that novel applications for synthetic derivatives like this compound may yet be discovered. nih.govbohrium.com

Key areas for future research include:

Exploration of Therapeutic Applications: Given the demonstrated activity of related compounds, further investigation into the potential of this compound derivatives as therapeutic agents is a promising avenue. This could include screening for activity in areas such as neurodegenerative diseases, inflammation, and oncology. researchgate.netresearchgate.net The discovery of antibacterial properties in designed analogues of the pyrrolizidinone antibiotic CJ-16,264 highlights the potential for developing new and simpler antibacterial agents based on this scaffold. nih.gov

Development of Novel Synthetic Methodologies: The development of more efficient, scalable, and environmentally friendly synthetic routes to this compound and its analogues will be crucial for their commercial viability. This includes the exploration of new catalytic systems and tandem reactions that can construct the core structure in a single operation. researchgate.net

Understanding Structure-Activity Relationships (SAR): Detailed studies to understand the relationship between the chemical structure of this compound derivatives and their biological activity will be essential for the rational design of more potent and selective compounds. nih.gov

Investigation of Microbial Sources: While many pyrrolizidine alkaloids are plant-derived, research into microbial sources has revealed novel structures with interesting biological activities. bohrium.comijournals.cn Exploring the biosynthesis of these compounds in bacteria could lead to new enzymatic or fermentation-based production methods.

The ongoing interest in natural product synthesis and the quest for novel therapeutic agents suggest that research into this compound and its derivatives will continue to be an active area of investigation with significant commercial potential.

Conclusions and Future Research Directions

Synthesis of Current Knowledge and Identification of Research Gaps

Emerging Trends and Novel Methodologies in Hexahydropyrrolizin-1-one Research

The field of pyrrolizidinone synthesis is continuously evolving, with several emerging trends pointing towards more efficient and sustainable practices. The development of novel catalytic systems, including both metal-based and organocatalysts, is a key area of focus. These catalysts offer the potential for higher yields, improved stereoselectivity, and milder reaction conditions. Green chemistry principles are also beginning to permeate synthetic strategies, with an emphasis on reducing solvent waste and employing more environmentally benign reagents. Furthermore, there is a growing interest in the use of computational chemistry and machine learning to predict reaction outcomes, optimize synthetic routes, and explore the potential properties of novel this compound derivatives before they are synthesized in the lab. This in-silico approach can significantly accelerate the discovery and development process.

Prospective Avenues for Advanced Chemical Investigation and Application

The unique structural features of the this compound scaffold open up numerous prospective avenues for future research. A primary focus should be the thorough experimental characterization of the parent compound to fill the existing data gaps. This would provide a critical reference point for all future studies.

Further synthetic explorations could focus on the diastereoselective and enantioselective synthesis of substituted this compound derivatives. The introduction of diverse functional groups at various positions on the bicyclic ring system could lead to the discovery of compounds with novel chemical and physical properties.

Beyond the traditional focus on medicinal applications, future investigations should explore the potential of this compound and its derivatives in materials science. For instance, their rigid bicyclic structure could be exploited in the design of novel polymers or as ligands for catalysis. The development of functional materials derived from this scaffold could lead to applications in areas such as organic electronics or specialized coatings. A deeper understanding of the reactivity of the lactam ring and the bridgehead nitrogen will be crucial for unlocking these advanced applications.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in preclinical models?

  • Methodology : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain approval from institutional animal care committees (IACUC). For in vitro toxicology, adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity). Disclose all conflicts of interest and funding sources in publications .

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Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrrolizin-1-one
Reactant of Route 2
Hexahydropyrrolizin-1-one

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